(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1251711-59-7
VCID: VC4867234
InChI: InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+
SMILES: C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2
Molecular Formula: C16H19NO3
Molecular Weight: 273.332

(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one

CAS No.: 1251711-59-7

Cat. No.: VC4867234

Molecular Formula: C16H19NO3

Molecular Weight: 273.332

* For research use only. Not for human or veterinary use.

(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one - 1251711-59-7

Specification

CAS No. 1251711-59-7
Molecular Formula C16H19NO3
Molecular Weight 273.332
IUPAC Name (E)-3-(furan-2-yl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+
Standard InChI Key GSEGKYAQBLVVEN-BQYQJAHWSA-N
SMILES C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone with substituents at both carbonyl termini:

  • C-1: A piperidine ring substituted at the 3-position with a propargyloxymethyl group (-CH2-O-CH2-C≡CH)

  • C-3: A furan-2-yl moiety

The (2E) configuration denotes a trans orientation of the furan and piperidine groups across the central double bond. This geometry is critical for electronic conjugation, which influences reactivity and spectroscopic signatures .

Table 1. Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC17H19NO3IUPAC analysis
Molecular Weight285.34 g/molSum of atomic masses
logP2.1 ± 0.3XLogP3-AA (analog-based)
Hydrogen Bond Donors0Absence of -OH/-NH groups
Hydrogen Bond Acceptors4Ketone, ether, furan O

Synthetic Pathways and Catalytic Considerations

Retrosynthetic Analysis

Key disconnections suggest two primary synthetic approaches:

  • Mannich Reaction Pathway:

    • Condensation of furfural with a β-ketoamide derived from propargyloxymethylpiperidine

    • Au(I)-catalyzed cyclization to install the enone system

  • Cross-Coupling Strategy:

    • Suzuki-Miyaura coupling between a bromoenone and furan-2-ylboronic acid

    • Subsequent functionalization of the piperidine subunit

Gold-Catalyzed Enone Formation

Recent advances in Au(I) catalysis demonstrate efficient methods for constructing similar α,β-unsaturated ketones. In reactions of furan-ynes with N-oxides, [(IPr)Au(NTf2)] catalysts enable selective formation of 6-membered dihydropyridinones under mild conditions . While the propargyl ether substituent introduces steric constraints, analogous systems show 81% yields for related enones when using 4-nitropyridine N-oxide as the oxidant .

Table 2. Catalytic Conditions for Analogous Enone Synthesis

CatalystOxidantTimeYield (%)E/Z Ratio
[(IPr)Au(NTf2)]F20 h962/98
[(JohnPhos)AuCl]/AgNTf2A6 h776/94

Spectroscopic and Computational Analysis

Predicted Spectral Features

  • IR Spectroscopy:

    • Strong absorption at ~1670 cm⁻¹ (C=O stretch)

    • Alkyne C≡C stretch at ~2120 cm⁻¹ (weak intensity)

  • 1H NMR (CDCl3):

    • δ 7.45 (d, J=15.6 Hz, H-2)

    • δ 6.75 (d, J=15.6 Hz, H-3)

    • δ 6.55-7.25 (furan protons)

    • δ 4.15 (s, -OCH2C≡CH)

Conformational Analysis

Density functional theory (DFT) calculations on analogous piperidine-propargyl systems reveal two stable conformers:

  • Axial Propargyl Orientation: Lower energy (ΔG = 0 kcal/mol)

  • Equatorial Orientation: Higher by 1.3 kcal/mol due to steric clash with piperidine methylene groups

Challenges and Future Directions

Synthetic Optimization Needs

  • Steric Hindrance Mitigation: Bulkier N-oxide reagents may improve yields in Au-catalyzed steps

  • Stereocontrol: Chiral phosphine ligands could enhance E/Z selectivity beyond current 98% Z ratios

Biological Evaluation Priorities

  • Kinase Panel Screening: Focus on PI3K/mTOR pathways based on piperidine substituent effects

  • Solubility Enhancement: Prodrug strategies via propargyl ether derivatization

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